molecular formula C12H19BO2S B2698939 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223032-20-8

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2698939
CAS No.: 2223032-20-8
M. Wt: 238.15
InChI Key: MXXQMXIFGBDGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with an ethyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the borylation of 5-ethylthiophene. One common method includes the reaction of 5-ethylthiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: Sulfoxides or sulfones are formed.

    Substitution: Various substituted thiophenes are obtained.

Scientific Research Applications

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of organic electronic materials, such as conductive polymers and organic semiconductors.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Catalysis: The compound can be employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronate ester, which facilitate the transfer of the aryl or vinyl group to the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(5-Propylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(5-Butylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethyl group on the thiophene ring, which can influence its reactivity and the properties of the resulting products. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds with different alkyl substituents.

Properties

IUPAC Name

2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXQMXIFGBDGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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